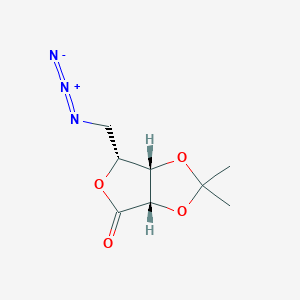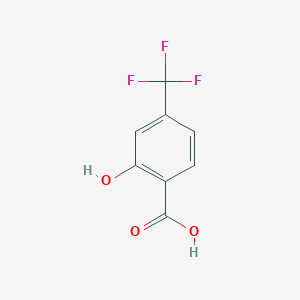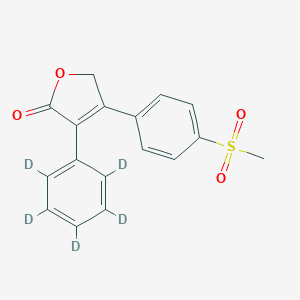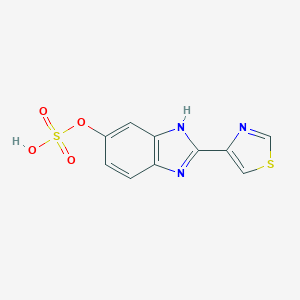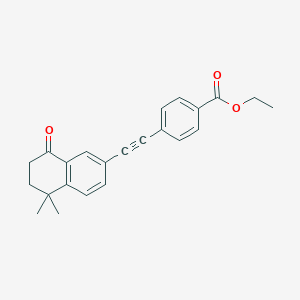
Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester
Übersicht
Beschreibung
The compound is related to the field of synthetic organic chemistry, particularly in the context of retinoid X receptor (RXR)-selective agonists and their analogs. These compounds, including derivatives of benzoic acid with specific substituents, play a significant role in therapeutic applications, notably in the treatment of diseases like cutaneous T-cell lymphoma (CTCL) and potentially central nervous system (CNS) diseases.
Synthesis Analysis
The synthesis of related compounds often involves enantioselective microbial reduction processes or Heck-mediated synthesis strategies. For instance, enantioselective reduction using microorganisms like Aureobasidium pullulans and Candida species can yield specific chiral esters with high enantiomeric excess, which are crucial intermediates in the synthesis of retinoic acid receptor-specific agonists (Patel et al., 2002). Additionally, Heck coupling reactions have been utilized to create complex structures, including those with potential antipsoriatic activity (Pampín et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of aromatic rings, ester groups, and specific substituents that influence their reactivity and interaction with biological targets. Techniques like IR and NMR spectroscopy, alongside X-ray crystallography, are pivotal in elucidating these structures (Chalupa et al., 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cycloadditions and rearrangements, which are essential for creating diverse analogs with altered biological activities. Their reactivity is often influenced by the nature of the substituents and the conditions under which the reactions are performed (Kim, 1986).
Physical Properties Analysis
The physical properties, such as solubility and optical characteristics, are critical for the application of these compounds, especially in medicinal chemistry. Modifications to the molecular structure can significantly impact these properties, influencing both the efficacy and the mode of administration of the resulting therapeutic agents (Yi et al., 2011).
Chemical Properties Analysis
Chemical properties, including basicity, acidity, and reactivity towards various reagents, define the scope of reactions these compounds can undergo. Such properties are crucial for designing synthesis pathways and predicting the behavior of these compounds in biological systems (Staab et al., 2000).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of Retinoic Acid Receptor Agonists
The synthesis of retinoic acid receptor gamma-specific agonists involves the enantioselective reduction of ethyl 2-oxo-2-(1′,2′,3′,4′-tetrahydro-1′,1′,4′,4′-tetramethyl-6′naphthalenyl)acetate to its alcohol form, using specific strains of microorganisms for high yields and enantiomeric excess. This process is crucial in the preparation of compounds like (R)-3-fluoro-4-[[hydroxy(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)acetyl]amino]benzoic acid, which is a retinoic acid receptor agonist (Patel et al., 2002).
Comparative Teratogenic Activity of Arotinoids
Arotinoids, benzoic acid derivatives of retinoic acid, show potential in cancer chemoprevention with more favorable therapeutic ratios compared to all-trans-retinoic acid. Their teratogenic activity has been investigated, revealing that certain arotinoids are significantly more potent and embryolethal than all-trans-retinoic acid, suggesting a similar embryopathic action mechanism to that of all-trans-retinoic acid (Flanagan, Willhite, & Ferm, 1987).
Structure-Activity Relationships in Retinobenzoic Acids
The study of chalcone-4-carboxylic acids and flavone-4'-carboxylic acids, which are retinoidal benzoic acids, has revealed important structure-activity relationships. Compounds with bulky alkyl groups showed increased activity, with some compounds being more active than retinoic acid itself. This research contributes to understanding the differentiation-inducing activity on leukemia cells, highlighting the potential of these compounds in therapeutic applications (Kagechika, Kawachi, Hashimoto, & Shudo, 1989).
Synthesis and Biological Evaluation of RXR-Selective Agonists
The development and assessment of sulfonic acid analogues of bexarotene and novel analogues of NEt-TMN for retinoid X receptor (RXR) agonism highlight significant findings. These compounds, including FDA-approved bexarotene for cutaneous T-cell lymphoma treatment, offer insights into the potential of modifying potent RXR agonists for improved biological selectivity and potency, underscoring the therapeutic possibilities in manipulating RXR pathways (Heck et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 4-[2-(5,5-dimethyl-8-oxo-6,7-dihydronaphthalen-2-yl)ethynyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-4-26-22(25)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)21(24)13-14-23(20,2)3/h7-12,15H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLPOHJGESDTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CCC3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168214 | |
| Record name | Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
CAS RN |
166978-49-0 | |
| Record name | Ethyl 4-[2-(5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166978-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166978490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-((5,6,7,8-tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
